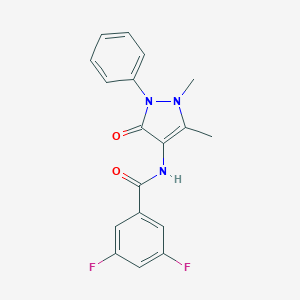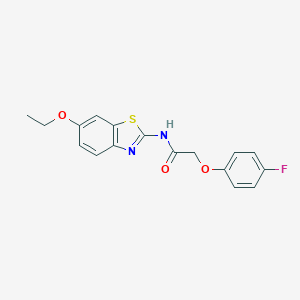
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the chrysenone family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime in lab experiments is its high potency. This compound has been shown to have a strong inhibitory effect on various biological processes, making it a useful tool for studying these processes. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime. One area of interest is the development of new therapeutic applications for this compound. For example, it may be investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new synthesis methods that are more efficient and scalable, which would make this compound more accessible for research purposes.
In conclusion, this compound is a promising compound that has potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and to develop new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime involves the reaction of 3-isopropenyl-8-methoxy-12a-methyl-1,2,3,4-tetrahydrochrysene-6,11-dione with hydroxylamine hydrochloride in the presence of a base. This reaction leads to the formation of the oxime derivative of the chrysenone compound.
Applications De Recherche Scientifique
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use as a neuroprotective agent.
Propriétés
Formule moléculaire |
C23H29NO2 |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(NE)-N-[(3R,4aS,12aR)-8-methoxy-12a-methyl-3-prop-1-en-2-yl-2,3,4,4a,5,6,11,12-octahydrochrysen-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H29NO2/c1-14(2)16-12-21-20-7-5-15-11-17(26-4)6-8-18(15)19(20)9-10-23(21,3)22(13-16)24-25/h6,8,11,16,21,25H,1,5,7,9-10,12-13H2,2-4H3/b24-22+/t16-,21+,23-/m1/s1 |
Clé InChI |
AZCLQBCVFBYTHR-YBICXBMOSA-N |
SMILES isomérique |
CC(=C)[C@@H]1C[C@H]2C3=C(CC[C@]2(/C(=N/O)/C1)C)C4=C(CC3)C=C(C=C4)OC |
SMILES |
CC(=C)C1CC2C3=C(CCC2(C(=NO)C1)C)C4=C(CC3)C=C(C=C4)OC |
SMILES canonique |
CC(=C)C1CC2C3=C(CCC2(C(=NO)C1)C)C4=C(CC3)C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)
![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)





![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)